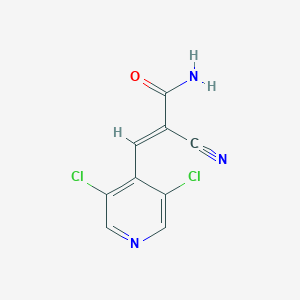

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide

Descripción

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide (CAS: 2288716-08-3, MFCD31726463) is a synthetic organic compound featuring a pyridine core substituted with two chlorine atoms at the 3- and 5-positions. The molecule also contains a conjugated enamide backbone with a cyano group at the α-position, stabilized in the (E)-configuration. Commercially available with 96% purity (OT-4647 in ), it is primarily utilized in research settings for structural or synthetic studies .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-3-14-4-8(11)6(7)1-5(2-12)9(13)15/h1,3-4H,(H2,13,15)/b5-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDMQJZSOSUTSY-ORCRQEGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=C(C#N)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=C(C=N1)Cl)/C=C(\C#N)/C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloropyridine and a suitable cyano-containing precursor.

Formation of the Enamide: The cyano group is introduced via a nucleophilic substitution reaction, followed by the formation of the enamide through a condensation reaction.

Reaction Conditions: The reactions are generally carried out under controlled temperatures, often in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The dichloropyridine ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or bromine can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Aplicaciones Científicas De Investigación

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism by which (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Key Observations:

Electronic Effects: OT-4647 and OR-3676 both feature electron-withdrawing groups (Cl, CF₃), which may enhance reactivity toward nucleophilic attack. The cyano group in all compounds contributes to dipole interactions and may influence π-stacking in supramolecular systems.

Steric and Solubility Considerations :

- OT-4647’s enamide group offers hydrogen-bonding sites, improving aqueous solubility relative to OR-3676’s trifluoromethyl group, which increases hydrophobicity.

- PN-6833’s boronic ester enables participation in Suzuki-Miyaura couplings, a feature absent in OT-4647 .

Synthetic Utility :

- OT-4647’s dichloropyridine scaffold is structurally distinct from QG-3206’s cyclopentyloxy-substituted pyridine, which may confer divergent reactivity in metal-catalyzed reactions.

Actividad Biológica

(2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide is an organic compound notable for its unique structural features, including a cyano group and a dichloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an ERK kinase inhibitor, which may have implications for cancer therapy.

Structural Characteristics

The molecular formula of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide is C₉H₅Cl₂N₃O, with a molecular weight of 242.06 g/mol. The compound's structure includes:

- Cyano Group (-C≡N)

- Dichloropyridine Ring (3,5-dichloropyridin-4-yl)

- Enamide Backbone

These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Preliminary studies suggest that it may effectively inhibit ERK kinases, which play a critical role in regulating cell proliferation and survival. The exact molecular targets and pathways are still under investigation but may include interactions with enzymes and receptors involved in metabolic processes.

Biological Activity and Applications

Research indicates that (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide exhibits several biological activities:

Anticancer Properties

As an ERK kinase inhibitor, this compound has potential applications in cancer therapy. The inhibition of the ERK signaling pathway is crucial for controlling tumor growth and proliferation.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties. Further research is needed to evaluate the specific efficacy of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide against various pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and potential activities of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide compared to structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enamide | Hydroxy group instead of pyridine | Enhanced solubility due to hydroxy group |

| (E)-2-Cyano-N-(pyridin-4-yl)prop-2-enamide | Different pyridine substitution | Potential for different biological activity |

| (E)-2-Cyano-N-(morpholinophenyl)prop-2-enamide | Morpholine ring addition | Increased lipophilicity and possible CNS activity |

The uniqueness of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide lies in its specific dichloropyridine structure, which may confer distinct pharmacological properties compared to these similar compounds.

Research Findings

Recent studies have employed various techniques to elucidate the biological activity of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide:

- In vitro assays : These assays have demonstrated the compound's ability to inhibit ERK kinase activity in cancer cell lines.

- Molecular docking studies : Computational approaches have been used to predict the binding affinity of (2E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)prop-2-enamide to various biological targets.

- Surface plasmon resonance : This technique has been utilized to study the interaction dynamics between the compound and its potential biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.